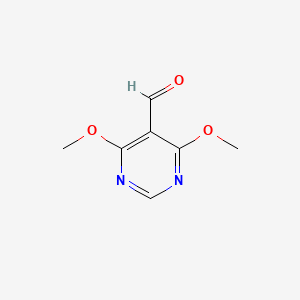

4,6-Dimethoxypyrimidine-5-carbaldehyde

Description

The exact mass of the compound 4,6-Dimethoxypyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dimethoxypyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxypyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGFZQFGVYDFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403278 | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4558-59-2 | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxypyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dimethoxypyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, recognized for its role in compounds exhibiting anticancer, anti-HIV, antimicrobial, and herbicidal activities.[1][2][3] The strategic placement of the methoxy and carbaldehyde groups on the pyrimidine ring provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery and development.[1][4] This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for its successful preparation.

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The most prevalent and efficient method for the synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde relies on a two-step process. This process begins with the formylation of a suitable pyrimidine precursor, followed by a nucleophilic substitution to introduce the methoxy groups. A key reaction in this sequence is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][8] This reagent then acts as an electrophile, attacking the electron-rich pyrimidine ring to introduce a formyl group (-CHO).[5][7]

Synthetic Pathway Overview

The synthesis commences with a readily available starting material, 4,6-dihydroxypyrimidine. This is first converted to an activated intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, via a Vilsmeier-Haack reaction. Subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide then yields the final product, 4,6-dimethoxypyrimidine-5-carbaldehyde.

Caption: Synthetic pathway for 4,6-dimethoxypyrimidine-5-carbaldehyde.

Step 1: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

The initial step involves the simultaneous formylation and chlorination of 4,6-dihydroxypyrimidine. The hydroxyl groups of the starting material enhance the electron density of the pyrimidine ring, facilitating the electrophilic attack by the Vilsmeier reagent. The use of excess phosphorus oxychloride also serves to convert the hydroxyl groups into good leaving groups (chlorides), which is a common strategy in the synthesis of halopyrimidines.[9]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde[10]

-

Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath (0 °C), carefully add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.

-

Reaction: To the pre-formed Vilsmeier reagent, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature remains controlled. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully remove the volatile components under reduced pressure. The residue is then cautiously poured into ice water.

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to afford 4,6-dichloropyrimidine-5-carbaldehyde as a solid.

| Parameter | Value |

| Starting Material | 4,6-Dihydroxypyrimidine |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | ~4.5 hours |

| Typical Yield | 55-95%[10] |

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the chloride atoms on the pyrimidine ring with methoxy groups. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitates the attack of the nucleophile (methoxide ion) and the subsequent departure of the chloride leaving groups.

Experimental Protocol: Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde

-

Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a dry, inert solvent such as anhydrous methanol or tetrahydrofuran (THF).

-

Nucleophile Addition: To this solution, add a solution of sodium methoxide in methanol. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be followed by TLC, observing the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,6-dimethoxypyrimidine-5-carbaldehyde.

| Parameter | Value |

| Starting Material | 4,6-Dichloropyrimidine-5-carbaldehyde |

| Reagent | Sodium Methoxide |

| Solvent | Anhydrous Methanol or THF |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | Varies, monitor by TLC |

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is a chloroiminium ion. This is followed by an electrophilic aromatic substitution on the pyrimidine ring.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Conclusion

The synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde is a well-established process that is crucial for the development of new therapeutic agents and agrochemicals. The Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine followed by nucleophilic aromatic substitution provides a reliable and scalable route to this important building block. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are key to achieving high yields and purity. This guide provides the necessary technical details to empower researchers in their synthetic endeavors.

References

- Dambaev, A. V., et al. (2025). Synthesis and in Silico Biological Activity of Novel Bridged Systems based on 5-Formyl Derivatives of Pyrimidine-4,6-Diols.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

- Zhang, B., et al. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.

- ProQuest. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

- BenchChem.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- BenchChem. Application Notes and Protocols for 4,6-Diethoxypyrimidine in Advanced Organic Synthesis.

- BenchChem. Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry.

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Chemrio. 4,6-dimethoxypyrimidine-5-carbaldehyde.

- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.

- Google Patents.

- Ma, D., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11, 15380-15386.

- Ma, D., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Publishing.

- Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (NIH)

- Oakeley, E. J., et al. (1999). Quantification of 5-methylcytosine in DNA by the chloroacetaldehyde reaction. BioTechniques, 27(4), 744-6, 748-50, 752.

- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.

- Recent Advances in Pyrimidine-Based Drugs. (PMC - PubMed Central)

- Sigma-Aldrich. 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2.

- Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L.

Sources

- 1. Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. S<sub>N</sub>Ar Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ProQuest [proquest.com]

- 10. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2), a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible and established synthetic routes, and illuminate its significant role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals by integrating established chemical principles with practical, field-proven insights into the utility of this versatile molecule.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, pyrimidine derivatives can readily interact with biological macromolecules such as enzymes and receptors, making them an attractive scaffold for drug design.[2] The landscape of FDA-approved drugs featuring the pyrimidine core continues to expand, with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[2]

Within this important class of compounds, 4,6-disubstituted pyrimidines have emerged as a particularly versatile platform for the development of targeted therapies. The strategic functionalization of the 4 and 6 positions allows for the fine-tuning of a molecule's physicochemical properties and its interactions within the binding pockets of biological targets.[3] 4,6-dimethoxypyrimidine-5-carbaldehyde, the subject of this guide, is a prime example of a highly functionalized pyrimidine that serves as a critical starting material for the synthesis of complex bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4,6-dimethoxypyrimidine-5-carbaldehyde is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 4558-59-2 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| Purity | Typically ≥96% | [4] |

| Appearance | Expected to be a solid | Inferred from related compounds |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.8-10.1 ppm. The two methoxy groups (OCH₃) would likely appear as a singlet at around 3.9-4.1 ppm, integrating to six protons. A singlet for the C2 proton of the pyrimidine ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of 185-195 ppm. The carbons of the two methoxy groups would resonate at approximately 55-60 ppm. The substituted carbons of the pyrimidine ring (C4 and C6) would appear downfield, typically in the 160-175 ppm region, while the other ring carbons would have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and methyl groups, and C-O stretching of the methoxy groups.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 168.15. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and methoxy groups (OCH₃).[5]

Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde

The synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde can be approached through a multi-step sequence, typically starting from readily available precursors. A common and effective method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.

Overview of the Synthetic Strategy

The most logical synthetic pathway involves the initial construction of the 4,6-dimethoxypyrimidine core, followed by formylation at the electron-rich C5 position.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde.

This procedure is adapted from the known chlorination of dihydroxypyrimidines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃).

-

Addition of Starting Material: Cool the POCl₃ in an ice bath and slowly add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

This protocol describes the nucleophilic substitution of the chloro groups with methoxy groups.

-

Preparation of Sodium Methoxide: In a separate flask, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

-

Reaction: Add the 4,6-dichloropyrimidine to the sodium methoxide solution and heat the mixture to reflux for 4-6 hours.

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4,6-dimethoxypyrimidine.

This protocol is a representative procedure for the formylation of an electron-rich heterocycle.[1][6]

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4,6-dimethoxypyrimidine in DMF dropwise, maintaining the low temperature.

-

Heating: After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The aldehyde functional group at the C5 position of 4,6-dimethoxypyrimidine-5-carbaldehyde is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex drug candidates. A particularly important application is in the development of kinase inhibitors.

Targeting Kinase Signaling Pathways in Disease

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents.

The pyrimidine scaffold is particularly well-suited for the design of kinase inhibitors as it can mimic the adenine base of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[7]

Role in the Synthesis of VEGFR-2 and JAK3 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels.[7] In cancer, uncontrolled angiogenesis is essential for tumor growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.[7] Several pyrimidine-based VEGFR-2 inhibitors have been developed, and 4,6-dimethoxypyrimidine-5-carbaldehyde represents a key starting material for such compounds.[7]

Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical for cytokine signaling.[8] JAK3 is primarily expressed in hematopoietic cells and plays a key role in immune cell development and function.[8] Consequently, selective inhibition of JAK3 is an attractive therapeutic strategy for the treatment of autoimmune diseases such as rheumatoid arthritis.[8] Pyrimidine-based scaffolds have been successfully employed in the design of potent and selective JAK3 inhibitors.[8]

Synthetic Workflow for a Representative Kinase Inhibitor

The following is a hypothetical, yet chemically plausible, synthetic workflow illustrating how 4,6-dimethoxypyrimidine-5-carbaldehyde can be utilized to synthesize a kinase inhibitor. This example is based on common synthetic strategies for pyrimidine-based inhibitors.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Fire Hazards: Assumed to be a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,6-dimethoxypyrimidine-5-carbaldehyde is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its functionalized pyrimidine core provides a robust scaffold for the construction of complex molecules with diverse biological activities. The aldehyde group at the C5 position offers a reactive handle for a wide array of chemical transformations, enabling the synthesis of libraries of compounds for drug discovery programs. The demonstrated importance of the 4,6-disubstituted pyrimidine motif in potent kinase inhibitors for oncology and autoimmune diseases underscores the significance of 4,6-dimethoxypyrimidine-5-carbaldehyde as a key intermediate for the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their scientific endeavors.

References

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus Kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657. [URL: https://pubmed.ncbi.nlm.nih.gov/30853331/]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2018, 26(10), 2863-2874. [URL: https://pubmed.ncbi.nlm.nih.gov/29677483/]

- Vilsmeier-Haack Reaction - J&K Scientific LLC. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction]

- Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 2021, 11(26), 15875-15880. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02663a]

- Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 2025, 21(1), 38-49. [URL: https://www.eurekaselect.com/article/133516]

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 2021, 26(23), 7189. [URL: https://www.mdpi.com/1420-3049/26/23/7189]

- A Comparative Reactivity Study: 4,6-Diethoxypyrimidine vs. 4,6-Dimethoxypyrimidine. Benchchem. [URL: not available]

- 4,6-diMethoxypyriMidine-5-carbaldehyde | 4558-59-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB82435308_EN.htm]

- 4,6-Dichloropyrimidine-5-carboxaldehyde 96 5305-40-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/659090]

- 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118946]

- Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. ChemBiodivers, 2021, 18(5), e2100095. [URL: https://pubmed.ncbi.nlm.nih.gov/33788383/]

- Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry - Benchchem. [URL: not available]

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 2022, 100(6), 818-842. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/cbdd.14001]

- Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Application Notes and Protocols for 4,6-Dialkoxypyrimidines in Functional Material Synthesis - Benchchem. [URL: not available]

- 4,6-DIMETHOXYPYRIMIDINE-5-CARBALDEHYDE [P95752] - ChemUniverse. [URL: https://www.chemuniverse.com/46-dimethoxypyrimidine-5-carbaldehyde-p-95752.html]

Sources

- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,6-dimethoxypyrimidine-5-carbaldehyde | Chemrio [chemrio.com]

- 3. journalspress.com [journalspress.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. rsc.org [rsc.org]

- 6. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4,6-dimethoxypyrimidine-5-carbaldehyde

An In-depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde for Advanced Research

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and agrochemical design, the pyrimidine ring stands as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA has made it a focal point for therapeutic intervention for decades. The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of electronic properties, solubility, and steric interactions, enabling precise targeting of biological macromolecules. The 4,6-dimethoxypyrimidine moiety, in particular, is a key structural motif found in numerous commercial herbicides and serves as a versatile building block in drug discovery.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4,6-dimethoxypyrimidine-5-carbaldehyde . The introduction of an electrophilic aldehyde group at the C-5 position, flanked by two electron-donating methoxy groups, creates a unique chemical entity with a rich and nuanced reactivity profile. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its physical and chemical properties, predictive spectroscopic signatures, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and authoritative data.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any research endeavor. These parameters dictate solubility, stability, and suitability for various analytical and synthetic protocols. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and provide expert predictions based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties of 4,6-dimethoxypyrimidine-5-carbaldehyde

| Property | Value | Source / Justification |

| CAS Number | 4558-59-2 | [3] |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Predicted: White to pale yellow crystalline solid | Based on related structures like 4,6-dichloropyrimidine-5-carbaldehyde and other functionalized pyrimidines which are typically solids.[4][5] |

| Melting Point | Predicted: > 75 °C | The precursor, 4,6-dichloropyrimidine-5-carbaldehyde, melts at 66-71 °C.[4] Substitution with methoxy groups, which can engage in intermolecular interactions, is expected to increase the melting point. |

| Boiling Point | Data not available. High boiling point expected due to polarity and molecular weight. | --- |

| Purity | Commercially available at ≥96% | [3][6] |

| Solubility | Predicted: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated solvents (DCM, chloroform) and alcohols (methanol, ethanol). Limited solubility in water and nonpolar solvents (hexanes). | The polar aldehyde and methoxy groups, combined with the heterocyclic ring, suggest this solubility profile. Related compound 2-amino-4,6-dimethoxypyrimidine is soluble in methanol.[7] |

Structural Analysis:

The molecule's reactivity is dictated by the interplay of its functional groups. The two methoxy groups at positions 4 and 6 are electron-donating groups (EDGs) through resonance, increasing the electron density of the pyrimidine ring. Conversely, the aldehyde group at position 5 is a strong electron-withdrawing group (EWG) through both induction and resonance. This "push-pull" electronic configuration significantly influences the molecule's chemical behavior.

Caption: Structure of 4,6-dimethoxypyrimidine-5-carbaldehyde with atom numbering for NMR.

Section 2: Predictive Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and quality control. While a dedicated public spectral database for this compound is sparse, we can accurately predict its signature in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles.[8] This predictive framework provides a powerful tool for researchers to confirm the identity and purity of their synthesized material.

Proton NMR (¹H NMR)

The molecule possesses a plane of symmetry through C2 and C5, simplifying the spectrum. We expect three distinct signals.

-

Aldehyde Proton (H at C₅-CHO): This proton is attached to a carbonyl carbon and is heavily deshielded. It will appear as a singlet far downfield, typically in the δ 9.8 - 10.5 ppm range.[5]

-

Pyrimidine Ring Proton (H-2): This proton is on an electron-deficient aromatic ring, situated between two nitrogen atoms. It will appear as a singlet (no adjacent protons to couple with) in the aromatic region, predicted around δ 8.8 - 9.1 ppm .

-

Methoxy Protons (H at C₄-OCH₃ & C₆-OCH₃): The two methoxy groups are chemically equivalent due to the molecule's symmetry. They will produce a single, sharp singlet integrating to 6 protons. The signal is expected in the δ 4.0 - 4.2 ppm range.

Carbon NMR (¹³C NMR)

We anticipate five signals corresponding to the unique carbon environments.

-

Aldehyde Carbonyl (C at C₅-CHO): This is the most deshielded carbon, appearing far downfield, typically δ 185 - 195 ppm .

-

Ring Carbons C-4 and C-6: These two carbons are equivalent and attached to electron-donating oxygen atoms, placing them far downfield for aromatic carbons, likely in the δ 170 - 175 ppm range.

-

Ring Carbon C-2: This carbon, situated between two nitrogens, is also significantly deshielded, predicted to be around δ 160 - 165 ppm .

-

Ring Carbon C-5: This carbon is attached to the aldehyde group and is part of the aromatic system. Its resonance is expected around δ 110 - 115 ppm .

-

Methoxy Carbons (C at OCH₃): The equivalent methoxy carbons will produce a single signal in the aliphatic region, around δ 55 - 60 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the aldehyde's carbonyl group.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680 - 1700 cm⁻¹ . Conjugation with the pyrimidine ring slightly lowers the frequency from a typical aliphatic aldehyde.

-

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretch will appear just above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch will manifest as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C=N and C=C Stretch (Ring): Multiple bands in the 1400 - 1600 cm⁻¹ region correspond to the stretching vibrations of the pyrimidine ring.[9]

-

C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-ether linkage will be present in the 1200 - 1275 cm⁻¹ (asymmetric) and 1000 - 1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 168 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment would be the loss of the aldehyde proton (M-1) at m/z = 167 . Another significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from a methoxy group, resulting in a peak at m/z = 153 . Subsequent loss of carbon monoxide (CO) from the aldehyde group is also a plausible fragmentation step.

Section 3: Chemical Properties and Reactivity

The synthetic utility of 4,6-dimethoxypyrimidine-5-carbaldehyde stems from the reactivity of its aldehyde functional group.

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with active methylene compounds. For instance, a Claisen-Schmidt condensation with a ketone (e.g., acetophenone) under basic conditions would yield a pyrimidine-based chalcone, a valuable scaffold in medicinal chemistry.[5]

-

Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a pathway to introduce diverse substituents at the C-5 position, which is a common strategy for library synthesis in drug discovery.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Caption: Two-step synthesis workflow from 4,6-dihydroxypyrimidine.

Step-by-Step Methodology

PART 1: Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (Intermediate) [10]

-

Reagent Preparation (Vilsmeier Reagent Formation): In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add phosphorus oxychloride (POCl₃, ~4.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF, ~1.5 eq) dropwise while stirring. Stir the mixture at 0 °C for 1 hour.

-

Causality: This initial step forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻, which is crucial for the subsequent formylation of the pyrimidine ring.

-

-

Reaction: To the cold Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Reflux: Heat the heterogeneous mixture to reflux (typically around 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is necessary to drive both the formylation at the electron-rich C-5 position and the conversion of the hydroxyl groups to chlorides.

-

-

Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. A precipitate will form. Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by crystallization from an ethyl acetate/petroleum ether mixture to afford 4,6-dichloropyrimidine-5-carbaldehyde as a solid. [10] PART 2: Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde (Final Product)

-

Reaction Setup: Dissolve the 4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Nucleophilic Addition: To this solution, add a solution of sodium methoxide (NaOMe, ~2.2 eq) in methanol dropwise at room temperature.

-

Self-Validation: The reaction is often exothermic. A slight increase in temperature upon addition is an indicator of the reaction proceeding. Monitor by TLC until the starting material is consumed.

-

-

Quenching and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a neutral pH. Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final 4,6-dimethoxypyrimidine-5-carbaldehyde.

Section 5: Applications in Drug and Agrochemical Development

The title compound is not merely a laboratory curiosity; it is a strategic building block for creating high-value molecules.

-

Agrochemicals: The 4,6-dimethoxypyrimidine core is integral to several commercial herbicides that inhibit acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. [5]This makes the title compound an attractive starting point for developing novel herbicidal agents.

-

Medicinal Chemistry: Pyrimidine derivatives exhibit a vast array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. [7]The aldehyde functional group serves as a versatile chemical handle to append other molecular fragments, enabling the construction of large, diverse libraries for high-throughput screening. For example, it can be used to synthesize pyrimidine-based chalcones, dihydropyrimidines, and other heterocyclic systems with therapeutic potential. [5]

Section 6: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the following precautions, based on analogous structures, must be observed. [4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

This guide provides a robust technical foundation for the synthesis, analysis, and application of 4,6-dimethoxypyrimidine-5-carbaldehyde. By understanding its core properties and reactivity, researchers can confidently and safely leverage this versatile molecule to advance their projects in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

ChemUniverse. (n.d.). 4,6-DIMETHOXYPYRIMIDINE-5-CARBALDEHYDE [P95752]. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4, 6-Dimethoxypyrimidine-5-carbaldehyde, min 96%, 100 mg. Retrieved from [Link]

- Google Patents. (n.d.). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.

-

ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]

-

Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 68937-54-2, DIMETHYLSILOXANE, ETHYLENE OXIDE BLOCK COPOLYMER. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

St. Louis Fed. (1928). Commercial and Financial Chronicle. Retrieved from [Link]

-

PubMed. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. Retrieved from [Link]

Sources

- 1. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4,6-二氯-5-嘧啶甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. With a molecular weight of 168.15 g/mol and the formula C₇H₈N₂O₃, this compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] This guide will delve into the essential physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors and drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical data for 4,6-dimethoxypyrimidine-5-carbaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 4558-59-2 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Purity | Typically ≥96% | [1] |

| Storage | Store at 2-8°C under an inert atmosphere | Inferred from supplier data |

The structural architecture of 4,6-dimethoxypyrimidine-5-carbaldehyde, featuring a pyrimidine core functionalized with two methoxy groups and a carbaldehyde substituent, renders it an electron-rich and versatile synthon. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the dimethoxy-substituted pyrimidine ring is a common motif in molecules targeting a variety of biological pathways.

Caption: 2D Structure of 4,6-dimethoxypyrimidine-5-carbaldehyde.

Synthesis Protocol: A Self-Validating Approach

The synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde can be efficiently achieved through a two-step process commencing from the readily available 4,6-dihydroxypyrimidine. This is followed by a Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

Step 1: Synthesis of 4,6-dimethoxypyrimidine

The initial step involves the methylation of 4,6-dihydroxypyrimidine. While various methylating agents can be employed, dimethyl sulfate in the presence of a base is a common and effective choice.

Experimental Protocol:

-

To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,6-dimethoxypyrimidine.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4,6-dimethoxypyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield 4,6-dimethoxypyrimidine-5-carbaldehyde

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile for the formylation of the electron-rich 4,6-dimethoxypyrimidine.[6]

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (5.0 eq) to 0°C.

-

Add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Add a solution of 4,6-dimethoxypyrimidine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4,6-dimethoxypyrimidine-5-carbaldehyde.

Caption: Synthetic route to 4,6-dimethoxypyrimidine-5-carbaldehyde.

Spectroscopic Characterization

Predicted Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of δ 9.5-10.5 ppm. The two methoxy groups would likely appear as a singlet at approximately δ 3.9-4.2 ppm, integrating to six protons. A singlet corresponding to the proton at the C2 position of the pyrimidine ring is anticipated around δ 8.5-8.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will be characterized by a signal for the aldehydic carbonyl carbon in the downfield region of δ 185-195 ppm. The carbons bearing the methoxy groups (C4 and C6) are expected to resonate around δ 170-175 ppm. The carbon of the methoxy groups should appear at approximately δ 55-60 ppm. The remaining pyrimidine ring carbons (C2 and C5) will have distinct chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups of the methoxy substituents will be present around 2850-3100 cm⁻¹. C-O stretching bands for the methoxy groups are also expected.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 168.15, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and methoxy groups (-OCH₃).

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[7] 4,6-disubstituted pyrimidines, in particular, are key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[2]

Role as a Kinase Inhibitor Building Block

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 4,6-dimethoxypyrimidine-5-carbaldehyde scaffold is an ideal starting point for the synthesis of novel kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of the chemical space around the pyrimidine core to optimize binding to the target kinase.

The pyrimidine ring itself often acts as a bioisostere for the adenine base of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 4, 5, and 6 positions can be tailored to achieve high potency and selectivity for specific kinases. For example, derivatives of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde have been identified as potent dual ErbB-2/EGFR kinase inhibitors.[8]

Caption: Role in kinase inhibitor development workflow.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4,6-dimethoxypyrimidine-5-carbaldehyde is not widely available, a hazard assessment can be made based on the safety profiles of structurally related compounds.

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]

-

In case of contact:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

4,6-dimethoxypyrimidine-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde functionality make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated importance of the pyrimidine scaffold in kinase inhibition underscores the potential of this compound in the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate 4,6-dimethoxypyrimidine-5-carbaldehyde into their research and development programs, paving the way for future discoveries in drug design.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Dambaev, A. V., et al. (2025). Synthesis and in Silico Biological Activity of Novel Bridged Systems based on 5-Formyl Derivatives of Pyrimidine-4,6-Diols.

- Fisher Scientific. (2025).

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Benchchem. (2025).

- Patil, S. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Benchchem. (2025). Application Notes and Protocols for 4,6-Diethoxypyrimidine in Advanced Organic Synthesis.

- Benchchem. (2025). Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.

- Thermo Fisher Scientific. (2024).

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

- CDN Isotopes. (2016).

- TCI Chemicals. (2024).

- Zhang, J., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11(26), 15873-15878.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.

- Alam, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics.

- Google Patents. (2002).

- Google Patents. (1997). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate.

- Justia Patents. (2002). Process for preparing 4,6-dihydroxypyrimidine (DHP).

- ResearchGate. 13C NMR spectra of synthesized model compound 4f.

- Google Patents. (2016). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.

- Esselman, B. J. (2015). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13576-13593.

- Google Patents. (2014). Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.

- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Patel, H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113226.

- ResearchGate. (2025). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.

- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117135.

- ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

-

ChemUniverse. 4,6-DIMETHOXYPYRIMIDINE-5-CARBALDEHYDE [P95752]. Retrieved from [Link]

- ResearchGate. (2020).

- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4,6-dimethoxypyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of structurally related pyrimidine derivatives, providing a robust framework for its identification and characterization.

Introduction

4,6-dimethoxypyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases.[1] The presence of methoxy and carbaldehyde functionalities on the pyrimidine ring imparts specific physicochemical properties that can be elucidated through various spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its chemical structure, assessing its purity, and understanding its reactivity in further synthetic modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,6-dimethoxypyrimidine-5-carbaldehyde, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR (Proton NMR)

The proton NMR spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde is expected to be relatively simple and highly informative. The predicted chemical shifts (δ) are based on the electronic environment of the protons.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyrimidine C2-H | 8.5 - 8.8 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.2 | Singlet (s) | 6H |

-

Aldehyde Proton (9.8 - 10.2 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrimidine ring, thus appearing far downfield.

-

Pyrimidine C2-Proton (8.5 - 8.8 ppm): The proton at the C2 position of the pyrimidine ring is also in an electron-deficient environment, leading to a downfield chemical shift.

-

Methoxy Protons (3.9 - 4.2 ppm): The six protons of the two equivalent methoxy groups will appear as a single, sharp singlet.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 195 |

| Pyrimidine C4 & C6 | 170 - 175 |

| Pyrimidine C2 | 158 - 162 |

| Pyrimidine C5 | 110 - 115 |

| Methoxy (-OCH₃) | 54 - 58 |

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrimidine ring. The carbonyl carbon of the aldehyde is the most deshielded, followed by the pyrimidine carbons attached to the electronegative oxygen and nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680 - 1710 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=N & C=C (Pyrimidine ring) | 1550 - 1650 | Medium to Strong |

| C-O (Methoxy) | 1050 - 1250 | Strong |

| C-H (Aromatic/Alkyl) | 2950 - 3100 | Medium to Weak |

The strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the aldehyde carbonyl group. The C-H stretching vibrations of the aldehyde typically appear as a pair of medium intensity bands. The pyrimidine ring vibrations and the C-O stretching of the methoxy groups will also be prominent features in the spectrum.

Experimental Protocol for IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 4,6-dimethoxypyrimidine-5-carbaldehyde (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .[2]

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 168.

-

Isotope Peaks: Due to the natural abundance of ¹³C, a smaller peak at m/z = 169 (M+1) will be observed.

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of the formyl group (-CHO, 29 Da) leading to a fragment at m/z = 139, or the loss of a methyl group (-CH₃, 15 Da) from a methoxy substituent, resulting in a fragment at m/z = 153.

Experimental Protocol for Mass Spectrometry

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous pyrimidine derivatives.[3] This synthesized information provides a reliable foundation for the identification and characterization of 4,6-dimethoxypyrimidine-5-carbaldehyde. Researchers and scientists can utilize this guide to design experiments, interpret spectral data, and validate the synthesis of this important heterocyclic compound.

References

- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Umaa, K. et al. Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.

- Mehta, H. & Khunt, R. Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. 2014-2015;7(01):275-278.

- Juen, M. A. et al. Dispersion NMR Spectroscopy.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Stimson, M. M. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society. 1949;71(4):1470-4.

- Al-Ostath, A. et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022;27(15):5001.

- Dambaev, A. V. et al. Synthesis and in Silico Biological Activity of Novel Bridged Systems based on 5-Formyl Derivatives of Pyrimidine-4,6-Diols.

- Chemrio. 4,6-dimethoxypyrimidine-5-carbaldehyde.

- PubChem. 2-Amino-4,6-dimethoxypyrimidine.

- The Royal Society of Chemistry.

- ChemUniverse. 4,6-DIMETHOXYPYRIMIDINE-5-CARBALDEHYDE [P95752].

- ChemicalBook. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum.

- Sigma-Aldrich. 2-Amino-4,6-dimethoxypyrimidine 98%.

- ChemicalBook. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2)IR1.

- ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

A Technical Guide to the Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde: Core Methodologies and Starting Materials

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 4,6-dimethoxypyrimidine-5-carbaldehyde, a valuable heterocyclic building block. The primary focus is on the de novo synthesis of the pyrimidine core starting from acyclic precursors, followed by the crucial C5-formylation step. We will dissect the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer insights into the rationale behind procedural choices. This document is intended for researchers and process development professionals in the fields of medicinal chemistry, agrochemicals, and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry. Substituted pyrimidines form the core of numerous bioactive molecules, including herbicides and key pharmaceutical intermediates.[1][2] 4,6-dimethoxypyrimidine-5-carbaldehyde, in particular, serves as a versatile precursor, with its aldehyde functional group providing a reactive handle for a wide array of subsequent chemical modifications, such as condensations, oxidations, and reductive aminations. The strategic placement of the electron-donating methoxy groups significantly influences the reactivity of the heterocyclic ring, making a robust understanding of its synthesis paramount for further development.

This guide delineates the most prevalent and technically sound approach to its synthesis, which can be logically divided into two major stages:

-

Construction of the 4,6-dimethoxypyrimidine core.

-

Regioselective formylation at the C5 position.

Synthesis of the Core Heterocycle: 4,6-Dimethoxypyrimidine

The most common and cost-effective route to the 4,6-dimethoxypyrimidine core begins with simple, acyclic starting materials and proceeds through a cyclocondensation reaction to form the pyrimidine ring.

Pathway Overview: From Malonates to the Pyrimidine Ring

The synthesis initiates with the construction of 4,6-dihydroxypyrimidine, which exists predominantly in its more stable tautomeric form, 1H-pyrimidine-4,6-dione. This intermediate is subsequently halogenated and then subjected to nucleophilic substitution to install the methoxy groups.

Figure 1: Overall synthetic workflow for 4,6-dimethoxypyrimidine-5-carbaldehyde.

Step 1: Cyclocondensation to 4,6-Dihydroxypyrimidine

The foundational step is the reaction of a malonic acid ester, typically dimethyl or diethyl malonate, with formamide in the presence of a strong base like sodium methoxide.[3][4] This reaction constructs the pyrimidine ring in a single, efficient step.

Causality and Mechanism: The reaction proceeds via a base-mediated condensation. The alkali metal alkoxide deprotonates the active methylene group of the malonate, which then acts as a nucleophile. Formamide serves as the source for the N1-C2-N3 fragment of the pyrimidine ring. The process involves sequential additions and cyclization, driven by the formation of the stable heterocyclic ring system. The choice of an alkali metal alkoxide as the base is critical for achieving high yields and facilitating the reaction at elevated temperatures.[5]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine[6]

-

Reagent Preparation: To a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge a 30% solution of sodium methoxide in methanol (0.7 mol).

-

Formamide Addition: Add formamide (0.6 mol) to the sodium methoxide solution over approximately 5 minutes.

-

Reaction Initiation: Heat the resulting mixture to 50°C.

-

Malonate Addition: Add dimethyl malonate (0.2 mol) dropwise over a period of 1 hour, maintaining the reaction temperature at 50°C. A white suspension will form.

-

Reaction Completion: Hold the mixture at 50°C for an additional hour after the addition is complete.

-

Work-up:

-

Cool the reaction mixture to ambient temperature.

-

Add water (100 mL) to dissolve the solid precipitate, resulting in a straw-colored solution.

-

Remove the methanol under reduced pressure (e.g., rotary evaporator).

-

Acidify the remaining aqueous solution to a pH of 2-3 with a suitable acid (e.g., hydrochloric or sulfuric acid) to precipitate the product.[4][6]

-

Stir the yellow suspension for 1 hour, then collect the solid by filtration.

-

Wash the filter cake with water and dry under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

-

| Parameter | Condition | Reference |

| Malonate | Dimethyl Malonate | [4][6] |

| Base | Sodium Methoxide | [4][6] |

| Solvent | Methanol | [4][6] |

| Temperature | 50-85°C | [5][6] |

| Typical Yield | 70-88% | [5][6] |

Table 1: Summary of Reaction Parameters for 4,6-Dihydroxypyrimidine Synthesis.

Step 2: Chlorination to 4,6-Dichloropyrimidine

The hydroxyl groups of the pyrimidine dione are converted to chlorides, which are excellent leaving groups for the subsequent methoxylation step. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

Causality and Mechanism: The pyrimidine dione tautomer reacts with POCl₃. The oxygen atoms are converted into better leaving groups, which are then displaced by chloride ions. This is a crucial activation step, as the hydroxyl groups themselves are poor leaving groups for nucleophilic substitution.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

Note: This is a representative protocol, as specific conditions can vary.

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, carefully add 4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, may be added as a catalyst.

-

Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice to quench the excess POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Step 3: Methoxylation to 4,6-Dimethoxypyrimidine

This step involves a double nucleophilic aromatic substitution (SNAr) reaction where the chloride atoms are displaced by methoxide ions.

Causality and Mechanism: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions towards nucleophilic attack. Sodium methoxide provides a strong nucleophile (CH₃O⁻) that readily displaces the chloride leaving groups. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium metal or as a pre-formed solution.

Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine[7]

-

Reaction Setup: To a suspension of 4,6-dichloropyrimidine (43.9 mmol) in methanol (30 mL) at room temperature under an argon atmosphere, add sodium methoxide (132 mmol) over 5 minutes.

-

Heating: Heat the resulting suspension to 65°C and maintain for 24 hours.

-

Work-up:

-

Remove the majority of the solvent under reduced pressure.

-

Add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL) to the residue.

-

Separate the layers and wash the organic phase with saturated aqueous NaCl (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

-

Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate-hexanes) to obtain 4,6-dimethoxypyrimidine.

C5-Formylation via the Vilsmeier-Haack Reaction

With the core heterocycle in hand, the final step is the introduction of a formyl (-CHO) group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich aromatic and heteroaromatic systems.[7]

Mechanism and Rationale

The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]